molecular formula C2H8N3O3P B1220075 Guanidinomethylphosphonic acid CAS No. 55215-14-0

Guanidinomethylphosphonic acid

Cat. No.: B1220075
CAS No.: 55215-14-0
M. Wt: 153.08 g/mol
InChI Key: MAAFMNFCKWEWLO-UHFFFAOYSA-N
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Description

Guanidinomethylphosphonic acid is a high-purity, synthetic organic compound of significant interest in advanced chemical and biochemical research. Its molecular structure incorporates two key functional groups: a strongly basic guanidine moiety and a phosphonic acid group . The guanidine group is protonated at physiological pH, forming the guanidinium cation, which is known for its ability to engage in strong, bidentate ionic and hydrogen-bonding interactions with oxoanions such as phosphonates and carboxylates . This makes this compound a valuable scaffold in supramolecular chemistry for the recognition and binding of biologically relevant molecules . Researchers utilize this compound in the development of fluorescent sensors and molecular probes to detect and study carboxylic acids and phosphonic acids in various states, including in solution and solid matrices . Furthermore, its distinct vibrational signatures and specific adsorption behavior on metallic surfaces , particularly silver and gold, make it a compound of interest in surface-enhanced Raman spectroscopy (SERS) studies for probing surface-molecule interactions and constructing supramolecular architectures on substrates . The phosphonic acid group also serves as a stable bioisostere for the natural phosphate group , which can be exploited in the design of enzyme inhibitors or mimics of biological phosphates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

55215-14-0

Molecular Formula

C2H8N3O3P

Molecular Weight

153.08 g/mol

IUPAC Name

(diaminomethylideneamino)methylphosphonic acid

InChI

InChI=1S/C2H8N3O3P/c3-2(4)5-1-9(6,7)8/h1H2,(H4,3,4,5)(H2,6,7,8)

InChI Key

MAAFMNFCKWEWLO-UHFFFAOYSA-N

SMILES

C(N=C(N)N)P(=O)(O)O

Canonical SMILES

C(N=C(N)N)P(=O)(O)O

Other CAS No.

55215-14-0

Synonyms

GMPA
guanidinomethylphosphonic acid
guanidinomethylphosphonic acid, monosodium salt

Origin of Product

United States

Comparison with Similar Compounds

Guanidine Phosphate

Structural Differences :

  • Guanidinomethylphosphonic acid: Contains a direct C-P bond (methylphosphonic acid group).

Physical Properties :

Property This compound Guanidine Phosphate
Molecular Formula CH₆N₃PO₃ (inferred) C₂H₁₀N₆·H₃PO₄
Molar Mass (g/mol) ~155 (estimated) 216.14
Melting Point (°C) Not reported 247–250 (decomposition)
Key Applications Agriculture, healthcare Flame retardant in textiles

Guanidine phosphate’s flame-retardant properties arise from its ability to release phosphoric acid under heat, forming a protective char layer . In contrast, this compound’s bioactivity stems from its structural mimicry of amino acids, enabling interference with metabolic pathways in plants or microbes .

Aminomethylphosphonic Acids (e.g., Glyphosate)

Structural Differences :

  • This compound: Guanidine group replaces the glycine moiety in glyphosate.
  • Glyphosate: N-(phosphonomethyl)glycine, with a glycine-linked phosphonic acid group (Figure 2) .

Functional Properties :

Property This compound Glyphosate
pKa (phosphonic group) ~0.5 (inferred) 2.6, 5.6, 10.3 (multi-stage)
Toxicity Lower (inferred from class) Higher
Primary Applications Broad-spectrum bioactivity Herbicide

Glyphosate’s widespread use as a herbicide is attributed to its inhibition of the shikimate pathway in plants.

Other Phosphonic Acid Derivatives
  • Aminotris(methylenephosphonic acid): Used in water treatment for scale inhibition. Differs in having three phosphonic groups, enhancing metal chelation capacity.
  • Ether phospholipids : Contain phosphonic acid but lack guanidine, limiting their bioactivity spectrum.

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the formation of an iminium intermediate from guanidine and formaldehyde, which subsequently reacts with the α-carbon of methylphosphonic acid. Key steps include:

  • Iminium Ion Formation : Guanidine reacts with formaldehyde in acidic media (pH 4–5) to generate a protonated iminium species.

  • Enolization and Nucleophilic Attack : Methylphosphonic acid undergoes enolization, enabling nucleophilic attack on the iminium ion to form the C–N bond.

Optimized Conditions :

  • Temperature : 60–80°C

  • Catalyst : HCl or acetic acid (0.1–0.5 M)

  • Molar Ratios : Guanidine:formaldehyde:methylphosphonic acid = 1:1:1

  • Yield : 70–85%

Limitations and By-Product Analysis

Side reactions include over-alkylation and formaldehyde polymerization. By-products such as N-methylguanidine and methylenebis(phosphonic acid) are minimized by maintaining stoichiometric ratios and controlled pH.

Kabachnik–Fields Three-Component Reaction

This method synthesizes α-aminophosphonates, which are hydrolyzed to phosphonic acids.

Procedure

Guanidine, formaldehyde, and dialkyl phosphite (e.g., diethyl phosphite) react to form a phosphonate ester, followed by acid hydrolysis:

Guanidine+HCHO+(RO)2P(O)HGuanidinomethylphosphonate esterHClGuanidinomethylphosphonic acid\text{Guanidine} + \text{HCHO} + \text{(RO)}_2P(O)H \rightarrow \text{Guanidinomethylphosphonate ester} \xrightarrow{\text{HCl}} \text{this compound}

Conditions :

  • Solvent : Methanol or ethanol

  • Temperature : 25–40°C

  • Hydrolysis Agent : 6 M HCl, 80°C, 12 hours

  • Yield : 65–78%

Advantages Over Mannich Reaction

  • Avoids enolization challenges.

  • Higher functional group tolerance.

Nucleophilic Substitution of Halomethylphosphonic Acid Derivatives

Chloromethylphosphonic acid serves as a precursor for guanidine substitution.

Synthesis of Chloromethylphosphonic Acid

Methylphosphonic acid reacts with chlorine gas under UV light:

CH3PO3H2+Cl2UVClCH2PO3H2+HCl\text{CH}3PO3H2 + \text{Cl}2 \xrightarrow{\text{UV}} \text{ClCH}2PO3H_2 + \text{HCl}

Yield : 60–70%.

Guanidine Substitution

Chloromethylphosphonic acid reacts with guanidine in aqueous NaOH:

ClCH2PO3H2+H2NC(NH2)2Guanidinomethylphosphonic acid+NaCl\text{ClCH}2PO3H2 + \text{H}2\text{NC(NH}2\text{)}2 \rightarrow \text{this compound} + \text{NaCl}

Conditions :

  • Solvent : Water

  • Temperature : 50–60°C

  • Yield : 55–65%.

Coupling Reactions Using Carbodiimides

Carbodiimide-mediated coupling links preformed guanidine and phosphonic acid moieties.

EDC/HOBt Activation

Ethylenediamine carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the phosphonic acid for guanidine coupling:

HOOCCH2PO3H2+GuanidineEDC/HOBtGuanidinomethylphosphonic acid\text{HOOCCH}2PO3H_2 + \text{Guanidine} \xrightarrow{\text{EDC/HOBt}} \text{this compound}

Conditions :

  • Solvent : DMF or DMSO

  • Temperature : 25°C

  • Yield : 50–60%.

Oxidation of Guanidinomethylphosphonate Esters

Phosphonate esters are oxidized to phosphonic acids using strong oxidizers.

Ester Synthesis and Oxidation

  • Esterification : Methylphosphonic acid is esterified with ethanol/H₂SO₄.

  • Guanidine Coupling : Reacted with guanidine via nucleophilic substitution.

  • Oxidation : HNO₃ or H₂O₂ converts the ester to phosphonic acid.

Yield : 70–75% after oxidation.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range
Mannich ReactionHigh atom economyBy-product formation70–85%
Kabachnik–FieldsMild conditionsRequires hydrolysis step65–78%
Nucleophilic SubstitutionStraightforward precursor synthesisLow yield due to competing hydrolysis55–65%
Carbodiimide CouplingModular approachHigh reagent cost50–60%
Phosphonate OxidationScalableMulti-step process70–75%

Q & A

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound?

  • Methodological Answer : Use mixed-effects models (e.g., linear mixed models in R or SAS) to account for nested observations (e.g., repeated measurements per subject). Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report intraclass correlation coefficients (ICC) to quantify data clustering .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s role in corrosion inhibition?

  • Methodological Answer :
  • Electrochemical Methods : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) on metal substrates (e.g., carbon steel).
  • Surface Analysis : Use SEM-EDS to map inhibitor adsorption and XPS to identify bonding modes (e.g., P-O-Fe).
  • Computational Modeling : Apply density functional theory (DFT) to calculate adsorption energies on Fe(110) surfaces .

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